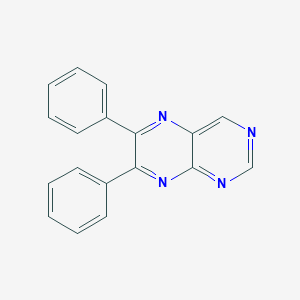
6,7-Diphenylpteridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Diphenylpteridine is a useful research compound. Its molecular formula is C18H12N4 and its molecular weight is 284.3g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemistry
- Building Block for Synthesis : 6,7-Diphenylpteridine serves as a precursor for synthesizing other heterocyclic compounds. Its structure allows for modifications that can lead to derivatives with enhanced biological activities.
Biology
- Enzyme Inhibition Studies : The compound is studied for its role in inhibiting enzymes such as DHFR. This inhibition can be utilized as a probe to understand biological pathways and the mechanisms of diseases related to folate metabolism.
- Cell Cycle Regulation : Research indicates that compounds derived from pteridines can influence cell cycle progression by inducing apoptosis in cancer cell lines. For instance, studies have shown IC50 values as low as 0.1 µM against various cancer cell lines, highlighting its potential in cancer therapy.
Medicine
- Anticancer Properties : this compound has demonstrated anticancer activity. Its ability to induce apoptosis and affect the expression of proteins involved in cell survival makes it a candidate for further development as an anticancer agent .
- Antimicrobial Activity : The compound has been investigated for its potential antimicrobial properties, showing effectiveness against various pathogens. This application is particularly relevant in the context of increasing antibiotic resistance.
| Activity Type | Target Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | Various Cancer Cell Lines | 0.1 | |
| Enzyme Inhibition | Dihydrofolate Reductase | Not specified | |
| Antimicrobial | Various Pathogens | Not specified |
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of this compound against breast cancer cell lines (MCF7). The compound exhibited an IC50 value of approximately 0.1 µM, indicating potent activity. The mechanism was linked to the induction of apoptosis through modulation of pro-apoptotic and anti-apoptotic proteins.
Case Study 2: Enzyme Inhibition
Research focusing on the inhibitory effects of this compound on dihydrofolate reductase revealed that the compound significantly disrupted DNA synthesis pathways. This disruption was evidenced by altered proliferation rates in treated cells compared to controls .
Propiedades
Fórmula molecular |
C18H12N4 |
|---|---|
Peso molecular |
284.3g/mol |
Nombre IUPAC |
6,7-diphenylpteridine |
InChI |
InChI=1S/C18H12N4/c1-3-7-13(8-4-1)16-17(14-9-5-2-6-10-14)22-18-15(21-16)11-19-12-20-18/h1-12H |
Clave InChI |
KEWTUEFFVXGDRQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=CN=CN=C3N=C2C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=CN=CN=C3N=C2C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















